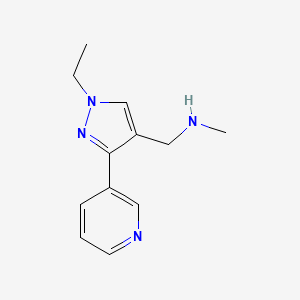

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Overview

Description

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as MPP, is an organic compound with a wide range of applications in the scientific research field. MPP is a synthetic compound that has been extensively studied for its potential applications in drug design, protein engineering, and biochemical studies. MPP is a versatile compound that can be used as a starting material for a variety of chemical reactions and as a tool to study the structure and function of proteins.

Scientific Research Applications

Ambient-Temperature Synthesis

- A study reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a condensation reaction. This process highlights the potential for producing similar compounds at ambient temperatures (Becerra, Cobo, & Castillo, 2021).

Anticonvulsant Agents

- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , have been synthesized and screened for anticonvulsant activity. This study demonstrates the potential use of such compounds in medical applications (Pandey & Srivastava, 2011).

Antimicrobial and Antimycobacterial Activities

- Research involving pyridine 3-carboxillic acid derivatives, closely related to the compound of interest, revealed their potential antimicrobial and antimycobacterial activities. Such findings indicate the possibility of using similar compounds in combating infections and diseases (R.V.Sidhaye et al., 2011).

Photoinduced Tautomerization

- A study on 2-(1H-pyrazol-5-yl)pyridines, which share a structural component with the specified compound, showed that they exhibit photoreactions including excited-state intramolecular proton transfer. This suggests potential applications in photophysics and photochemistry (Vetokhina et al., 2012).

Anticancer Agents

- Novel pyrazole derivatives with structures related to the compound have been synthesized and evaluated for their anticancer activity. This highlights the potential of such compounds in developing new cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalysis in Asymmetric Transfer Hydrogenation

- Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, related to the specified compound, have been used in catalyzing the transfer hydrogenation of ketones. This demonstrates the utility of such compounds in catalysis and organic synthesis (Magubane et al., 2017).

Mechanism of Action

Target of action

The compound contains a pyrazole ring and a pyridine ring. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular activities . Pyridine derivatives also have diverse biological activities and are used in various therapeutic areas .

Mode of action

For example, some pyrazole derivatives have been found to inhibit the glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds that inhibit glyt1, for example, can affect the functioning of the nmda receptor, which plays a key role in synaptic plasticity and memory function .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as a GlyT1 inhibitor, it could potentially have effects on cognitive function .

properties

IUPAC Name |

1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUNFJGODWUYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

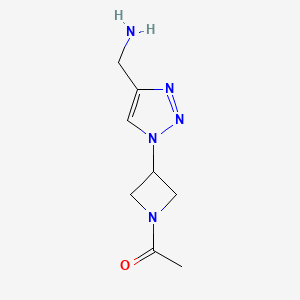

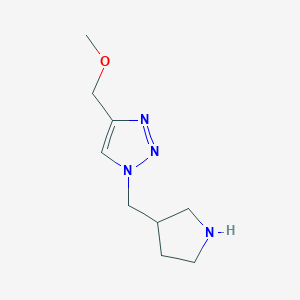

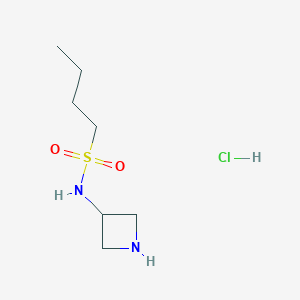

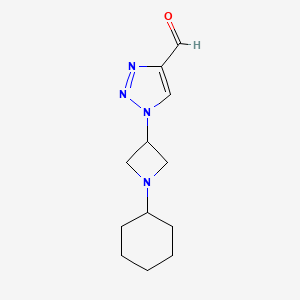

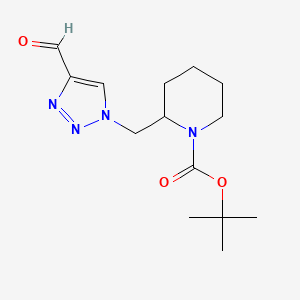

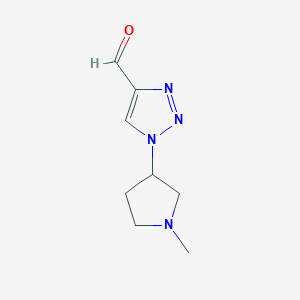

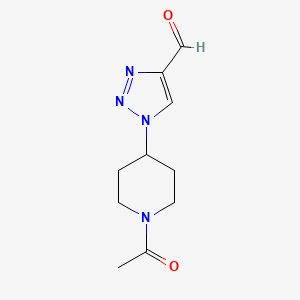

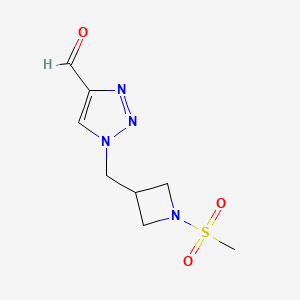

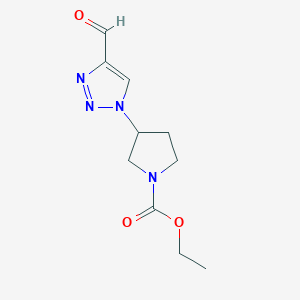

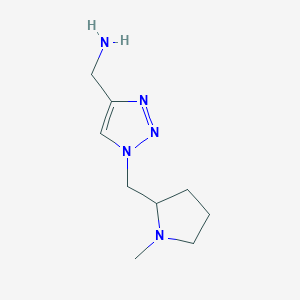

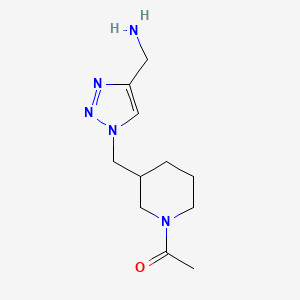

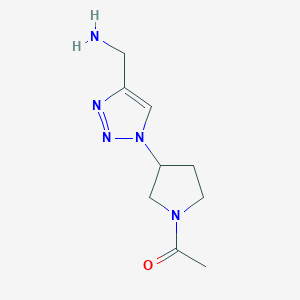

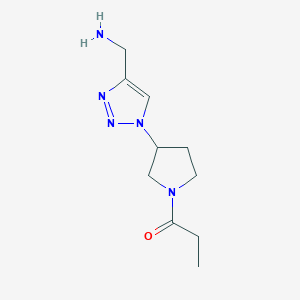

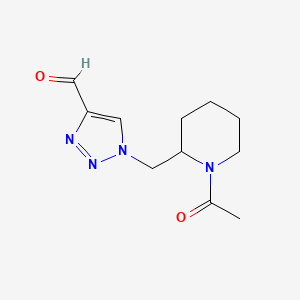

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.